molecular formula C14H19NO4 B7972958 Methyl 2-amino-3-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate

Methyl 2-amino-3-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate

Cat. No.: B7972958
M. Wt: 265.30 g/mol
InChI Key: SPZNCKPBZXUEIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-3-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate is an organic compound that features a benzoate ester functional group, an amino group, and a tetrahydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate typically involves multi-step organic reactions. One common method includes the esterification of 2-amino-3-hydroxybenzoic acid with methanol in the presence of an acid catalyst to form the methyl ester. Subsequently, the hydroxyl group is protected by converting it into a tetrahydropyran ether using dihydropyran and an acid catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 2-amino-3-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The tetrahydropyran moiety may enhance the compound’s solubility and stability, facilitating its interaction with cellular components .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-3-hydroxybenzoate: Lacks the tetrahydropyran moiety.

    Methyl 2-amino-3-methoxybenzoate: Contains a methoxy group instead of the tetrahydropyran moiety.

Uniqueness

Methyl 2-amino-3-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate is unique due to the presence of the tetrahydropyran moiety, which can significantly alter its chemical properties and biological activity compared to similar compounds .

Properties

IUPAC Name

methyl 2-amino-3-(oxan-4-ylmethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-17-14(16)11-3-2-4-12(13(11)15)19-9-10-5-7-18-8-6-10/h2-4,10H,5-9,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZNCKPBZXUEIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)OCC2CCOCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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